potassium;(4-tert-butylphenyl)-trifluoroboranuide
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Overview
Description
The compound with the identifier “potassium;(4-tert-butylphenyl)-trifluoroboranuide” is a chemical substance listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium;(4-tert-butylphenyl)-trifluoroboranuide involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve the use of advanced technologies and equipment to maintain the quality and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: potassium;(4-tert-butylphenyl)-trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and concentration, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can vary widely and are often characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
potassium;(4-tert-butylphenyl)-trifluoroboranuide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of potassium;(4-tert-butylphenyl)-trifluoroboranuide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The molecular targets and pathways involved are often studied using advanced techniques such as molecular modeling and bioinformatics.
Comparison with Similar Compounds
Similar Compounds: potassium;(4-tert-butylphenyl)-trifluoroboranuide can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with similar chemical structures or properties
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which distinguish it from other similar compounds. These unique features can make it particularly valuable in certain applications and research areas.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique chemical properties and potential for various reactions make it an important substance in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
potassium;(4-tert-butylphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOMNZPBPIWDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(C)(C)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C=C1)C(C)(C)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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